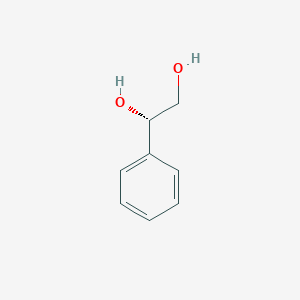

(S)-(+)-1-Phenyl-1,2-ethanediol

Vue d'ensemble

Description

(S)-(+)-1-Phenyl-1,2-ethanediol ((S)-PED) is a chiral vicinal diol with a phenyl group at the C1 position. It is a critical intermediate in synthesizing liquid crystals, chiral biphosphines, and pharmaceuticals . The compound is produced via asymmetric biocatalysis, often involving NADPH-dependent (S)-carbonyl reductases (e.g., SCRII from Candida parapsilosis) that reduce 2-hydroxyacetophenone (2-HAP) to (S)-PED with high stereoselectivity (>99% ee) . Co-expression systems with glucose dehydrogenase (GDH) enable efficient NADPH regeneration, achieving yields exceeding 99% under optimized conditions .

Méthodes De Préparation

Biocatalytic Preparation Methods

Biocatalysis has emerged as a dominant strategy for synthesizing enantiopure (S)-PED due to the inherent stereoselectivity of enzymes. Below, we detail three prominent biocatalytic approaches.

Asymmetric Reduction Using Candida magnoliae Carbonyl Reductase (CMCR)

The CMCR-mediated reduction of α-hydroxy aromatic ketones represents a highly efficient route to (S)-PED. In this system, Candida magnoliae carbonyl reductase (CMCR) catalyzes the stereoselective reduction of substrates like 2-hydroxyacetophenone to (S)-PED, while glucose dehydrogenase (GDH) regenerates the NADPH cofactor .

Reaction Conditions :

-

Substrate : 2-Hydroxyacetophenone (1.0 M concentration)

-

Biocatalyst : Lyophilized Escherichia coli cells coexpressing CMCR and GDH

-

pH : 6.0

-

Temperature : 30°C

-

Time : 16 hours

-

Cofactor : No external NADPH required due to GDH-mediated regeneration

This method achieves 90% isolated yield with >99% enantiomeric excess (ee) . The absence of exogenous cofactors simplifies downstream processing, making it industrially viable .

Whole-Cell Biocatalysis with Recombinant Escherichia coli

Recombinant E. coli strains engineered to express CMCR and GDH enable a self-sufficient redox system. Key advantages include:

-

High substrate loading : Tolerates up to 1.0 M 2-hydroxyacetophenone

-

Operational stability : Cells retain >80% activity after five reaction cycles

-

Scalability : Demonstrated at pilot scale (100 L bioreactor)

A typical protocol involves:

-

Culturing E. coli BL21(DE3) harboring pETDuet-1 plasmids for CMCR and GDH.

-

Inducing protein expression with 0.1 mM IPTG at 18°C for 20 hours.

-

Harvesting cells via centrifugation and lyophilization.

-

Conducting reductions in phosphate buffer (pH 6.0) under mild agitation .

(S)-Specific Carbonyl Reductase from Candida parapsilosis

A novel (S)-specific carbonyl reductase (SCR II) cloned from Candida parapsilosis CCTCC M203011 provides an alternative enzymatic route .

Key Features :

-

Substrate scope : Reduces α-hydroxy ketones and aryl alkyl ketones

-

Cofactor preference : NADH-dependent (Km = 0.12 mM for NADH)

-

Thermostability : Retains 70% activity after 8 hours at 40°C

While full optimization data remain unpublished, preliminary studies indicate SCR II achieves >99% ee for (S)-PED, rivaling CMCR-based systems .

Chemical Synthesis Approaches

Chemical methods, though less stereoselective, offer complementary routes to (S)-PED, particularly when combined with resolution techniques.

Catalytic Hydrogenation of α-Keto Esters

Ru-MACHO® (carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)-amino]ruthenium(II)) catalyzes the hydrogenation of methyl benzoylformate to 1-phenyl-1,2-ethanediol .

Reaction Parameters :

-

Catalyst : Ru-MACHO (1 mol%)

-

Base : Sodium tert-butanolate (10 mol%)

-

Solvent : Methanol

-

Pressure : 50 bar H₂

-

Temperature : 80°C

-

Yield : 91%

While efficient, this method produces racemic PED unless chiral ligands are employed—a limitation for S-specific synthesis .

Sodium Borohydride Reduction of α-Hydroxy Esters

A patented two-step process converts α-hydroxy carboxylic acids to vicinal diols :

-

Esterification : React mandelic acid derivatives with methanol/H₂SO₄.

-

Reduction : Treat the ester with NaBH₄ in methanol/water.

Optimized Conditions :

-

NaBH₄ stoichiometry : 3 equivalents

-

Solvent : Methanol/water (4:1 v/v)

-

Temperature : 25°C

-

Yield : 85–92%

This route lacks inherent stereocontrol, necessitating post-synthesis chiral resolution .

Analyse Des Réactions Chimiques

Oxidative Cleavage Reactions

Oxidative cleavage of (S)-(+)-1-phenyl-1,2-ethanediol is a prominent reaction, yielding benzaldehyde as the primary product. This reaction is critical for biomass conversion and fine chemical synthesis.

Cu/Beta Zeolite-Catalyzed Cleavage

In the presence of Cu-supported H-Beta zeolite, the diol undergoes oxidative cleavage via synergistic Brønsted and Lewis acid catalysis :

-

Mechanism :

-

Step 1: Oxidative cleavage of the diol to benzaldehyde.

-

Step 2: Parallel reactions of benzaldehyde to form benzyl alcohol (BP) , methyl benzoate (MB) , and benzaldehyde dimethyl acetal (BDA) .

-

-

Kinetic Parameters :

Reaction Step Activation Energy (kJ/mol) Rate Constant (min⁻¹) Oxidative cleavage 92.4 0.0035 BP formation 68.1 0.012 MB formation 75.3 0.008 BDA formation 63.7 0.015 -

Conditions : 120–160°C, atmospheric pressure.

-

Catalyst Role : Cu species enhance C─C bond cleavage efficiency by modulating acidity .

Mn-Catalyzed Aerobic Cleavage

Manganese complexes enable visible-light-driven cleavage under mild conditions :

-

Catalyst : [Mn(dtbpy)₂(OTf)₂] (dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine).

-

Conditions : 40°C, O₂ atmosphere, blue light (470 nm), DCE/tBuOH solvent.

-

Yield : 46% benzaldehyde (isolated yield).

-

Mechanistic Insight : Radical intermediates are implicated, excluding singlet oxygen pathways .

Enzymatic and Biocatalytic Transformations

Biocatalysis offers stereoselective routes for synthesizing and modifying this compound.

Carbonyl Reductase Systems

An enzyme-coupled system using (R)- and (S)-specific carbonyl reductases achieves one-step preparation of (S)-1-phenyl-1,2-ethanediol :

-

Key Enzyme : Candida parapsilosis carbonyl reductase (Scr II).

-

Substrate : 2-Hydroxy-1-phenylethanone.

-

Conditions : NADH cofactor, 30°C, pH 7.0.

Acid-Mediated Reactions

Brønsted and Lewis acids facilitate tandem reactions post-cleavage, influencing product distribution :

| Acid Type | Role in Reaction | Product Preference |

|---|---|---|

| Brønsted acid | Protonates intermediates, stabilizes TS | Benzyl alcohol |

| Lewis acid | Coordinates to carbonyl groups | Methyl benzoate |

Comparative Reaction Pathways

The reactivity of this compound is benchmarked against structurally similar diols:

Applications De Recherche Scientifique

Pharmaceutical Applications

Drug Synthesis and Development

(S)-(+)-1-Phenyl-1,2-ethanediol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature makes it valuable for producing enantiomerically pure drugs that are essential for therapeutic efficacy. For instance, it plays a role in synthesizing drugs targeting neurological and metabolic disorders .

Case Study: Biocatalytic Synthesis

A notable method for synthesizing this compound involves biotransformation using the microorganism Aspergillus niger. This method not only provides an environmentally friendly approach but also yields significant quantities of the compound (335 mg with a 65% reaction yield) after a four-day biotransformation process . This biocatalytic method highlights the compound's potential for sustainable drug production.

| Method | Microorganism | Yield (mg) | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Biotransformation | Aspergillus niger | 335 | 4 days | 65% |

Agrochemical Applications

This compound is also utilized in the agrochemical industry. Its derivatives can act as effective agents in pest control and plant growth regulation. The compound's ability to function as a chiral building block allows for the development of novel agrochemicals that can enhance crop yields and protect against pests .

Chemical Synthesis

Chiral Catalysts

The compound is frequently used as a chiral catalyst or ligand in asymmetric synthesis reactions. Its presence can significantly influence the selectivity and yield of desired products in chemical reactions involving carbonyl compounds .

Case Study: Carbonyl Reduction

Research has demonstrated that this compound can be produced efficiently through the bioreduction of 2-hydroxyacetophenone using specific carbonyl reductases. This process not only showcases its utility in producing other valuable compounds but also emphasizes its role in green chemistry practices .

| Substrate | Enzyme Type | Yield (%) |

|---|---|---|

| 2-Hydroxyacetophenone | Carbonyl reductase | High |

Industrial Applications

The compound's versatility extends to various industrial applications where it is used as an intermediate in the production of fine chemicals and specialty chemicals. Its properties make it suitable for applications in cosmetics and personal care products due to its low toxicity and favorable safety profile .

Mécanisme D'action

Cifenline succinate exerts its effects by blocking sodium channels, which are essential for the initiation and conduction of electrical impulses in the heart. By inhibiting these channels, cifenline succinate reduces the excitability of cardiac cells, thereby preventing abnormal heart rhythms . Additionally, it has moderate calcium channel blocking effects and prolongs the action potential duration through its potassium channel blocking activity . The primary molecular targets include various sodium channel subunits such as SCN1A, SCN2A, SCN3A, and SCN5A .

Comparaison Avec Des Composés Similaires

2.1. (R)-1-Phenyl-1,2-ethanediol ((R)-PED)

- Stereochemical Differences : (R)-PED is the enantiomer of (S)-PED. While (S)-PED is favored in liquid crystal synthesis, (R)-PED has niche applications in pharmaceuticals and specialty chemicals.

- Synthesis Methods :

- Enzymatic Resolution : Epoxide hydrolases like SgcF and NcsF2 hydrolyze styrene oxide enantioselectively. SgcF preferentially converts (S)-styrene oxide to (R)-PED (98% ee), while NcsF2 targets (R)-styrene oxide with C-2 regiospecificity .

- Combined Systems : Co-using SgcF and NcsF2 converts racemic styrene oxide to (R)-PED in 87% yield and 99% ee . Potato epoxide hydrolase and engineered Agrobacterium radiobacter AD1 EH achieve similar results (98% ee) .

- Key Data :

| Property | (S)-PED | (R)-PED |

|---|---|---|

| Primary Enzyme | SCRII (C. parapsilosis) | SgcF/NcsF2 |

| Yield | >99% | 87–98% |

| Enantiomeric Excess | >99% ee | 99% ee |

2.2. Racemic 1-Phenyl-1,2-ethanediol

- Applications : The racemic mixture requires resolution for enantiopure applications.

- Resolution Methods :

2.3. 1-Phenylethanol

- Structural Difference: A mono-ol lacking the vicinal diol group.

- Synthesis: Byproduct during TeSADH-catalyzed reduction of 2-haloacetophenones under suboptimal pH conditions .

- Applications : Used in fragrances and solvents, contrasting with PED’s role in chiral synthesis.

2.4. Cyclopropane Derivatives

- Reactivity : 1-Phenyl-1,2-ethanediol serves as a precursor for dimethyl 2-phenylcyclopropane-1,1-dicarboxylate via methanesulfonate intermediates . Similar diols (e.g., 1,2-cyclohexanediol) lack the phenyl group, limiting their utility in aromatic cyclopropane synthesis.

2.5. Byproduct Formation in Catalytic Processes

- Oxidation Reactions : In titanium MXene-catalyzed styrene oxidation, (S)-PED forms as a byproduct at high styrene conversion, reducing benzaldehyde selectivity .

- Inhibition Effects : Catechol derivatives inhibit manganese-catalyzed lignin oxidation but act as sacrificial inhibitors rather than permanent deactivators in the presence of PED .

Key Research Findings

3.1. Biocatalytic Efficiency

- Co-Expression Systems : E. coli strains co-expressing SCRII and GDH achieve (S)-PED synthesis in 13 hours (vs. 24 hours for single-enzyme systems) .

- Xylan Utilization : Coupling xylanase with SCRII/GDH enables cost-effective NADPH regeneration using xylan as a co-substrate, achieving 95% yield .

3.2. Industrial Scalability

- Whole-Cell Catalysis : Lyophilized cells co-expressing SCRII and GDH produce (S)-PED at 30°C with automated pH control, achieving >99% optical purity .

- Modular Systems : Cell-free protein synthesis (CFPS) platforms reduce pathway construction time from days to hours, enabling rapid (S)-PED production .

Activité Biologique

(S)-(+)-1-Phenyl-1,2-ethanediol, also known as (S)-1-phenylethane-1,2-diol, is a chiral alcohol with significant biological activity and applications in various fields, including pharmaceuticals and biochemistry. This article delves into its biological properties, synthesis methods, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 138.16 g/mol

- Melting Point : 65 - 67 °C

- Specific Rotation : +67 to +71 degrees (D/20 °C) .

Synthesis Methods

This compound can be synthesized through various methods, including:

- Biotransformation : Utilizing fungal strains such as Aspergillus niger for hydroxylation of 2-phenylethanol. This method has shown high stereoselectivity and efficiency in producing the (S)-enantiomer .

- Enzymatic Reduction : The use of Saccharomyces cerevisiae has been reported for the highly enantioselective reduction of 2-hydroxy-1-phenylethanone to produce (R)-phenyl-1,2-ethanediol .

Pharmacological Applications

This compound serves as an intermediate in the synthesis of pharmaceuticals such as fluoxetine and norfluoxetine, which are widely used as antidepressants. Its biological activity is primarily attributed to its interaction with serotonin receptors .

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit bacterial enzymes effectively, suggesting potential applications in developing new antimicrobial agents .

Study on Enantioselective Synthesis

A notable study explored the enantioselective resolution of racemic 1-phenyl-1,2-ethanediol using Kurthia gibsonii SC0312 in a biphasic system. This method achieved high enantioselectivity and highlighted the potential for biocatalysis in producing optically pure compounds .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying (S)-(+)-1-phenyl-1,2-ethanediol and its intermediates in biotransformation systems?

- Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with helium as the carrier gas (1.0 mL/min, column temperature gradient: 60°C to 300°C at 30°C/min) is effective for separating and quantifying (S)-PED, styrene, and styrene oxide, with retention times of 5.57 min, 3.21 min, and 4.28 min, respectively . For enantiomeric purity, HPLC using a Chiralcel OB-H column with ethyl acetate extraction is reliable, achieving 99.1% enantiomeric excess (ee) in microbial systems .

Q. How can microbial systems be optimized for enantioselective synthesis of (S)-PED?

- Methodological Answer: Recombinant E. coli expressing (S)-carbonyl reductase II (SCRII) from Candida parapsilosis achieves high efficiency under pH 5.5 and 35°C, with 10% (w/v) wet cells converting 6 g/L 2-hydroxyacetophenone to (S)-PED (89.6% yield, 99.1% ee). Substrate concentration and induction conditions (0.1 mM IPTG at 30°C) are critical .

Q. What are the standard protocols for stereoinversion of racemic 1-phenyl-1,2-ethanediol to enrich (S)-PED?

- Methodological Answer: Candida parapsilosis CCTCC M203011 employs a cofactor-dependent oxidoreduction system for stereoinversion. Optimized fermentation media (carbon/nitrogen ratio adjustments) and continuous extraction mitigate product inhibition, achieving >99% ee .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the deoxydehydration (DODH) efficiency of 1-phenyl-1,2-ethanediol?

- Methodological Answer: Ester-substituted diols enhance DODH yields by stabilizing transition states via electron density transfer from C–O σ orbitals to π* orbitals of substituents. Control experiments with 1:1 mixtures of 1-phenyl-1,2-ethanediol and ester-substituted analogs show complete selectivity for the latter under Mo-based catalysis .

Q. What strategies address low catalytic activity in DODH reactions using molybdenum complexes?

- Methodological Answer: Vanadium diolate intermediates (e.g., species 53 ) are dead-end products in Mo-catalyzed systems. Switching to rhenium catalysts or modifying ligands (e.g., ONO pincer ligands) avoids these traps. Kinetic studies using ¹H NMR reveal zero-order dependence on diol, suggesting multi-step mechanisms requiring tailored precatalyst design .

Q. How can cofactor regeneration be integrated into asymmetric biosynthesis of (S)-PED?

- Methodological Answer: Co-expressing (S)-carbonyl reductase with glucose dehydrogenase (BcGDH90) regenerates NADPH, boosting efficiency by 59.4% in high-concentration 2-HAP systems . Alternatively, assembling enzymes (e.g., SpyTag/SpyCatcher complexes) into spatially organized cascades triples (S)-PED production compared to free-floating systems .

Q. Why do some epoxide hydrolases generate enantiomeric contamination in (R)-PED synthesis, and how is this resolved?

- Methodological Answer: Enzymes like SgcF and NcsF2 exhibit complementary enantioselectivity: SgcF hydrolyzes (S)-styrene oxide to (R)-PED, while NcsF2 prefers (R)-styrene oxide. Combining them in a 3.5:1 ratio converts racemic styrene oxide to (R)-PED with 87% yield and 99% ee, minimizing contamination .

Q. What experimental discrepancies arise in DODH reaction monitoring, and how are they interpreted?

- Methodological Answer: Time-course ¹H NMR profiles show non-linear styrene formation despite zero-order diol consumption, indicating competing pathways (e.g., catalyst reduction vs. olefin extrusion). Detailed mechanistic studies using isotopically labeled diols and operando spectroscopy are recommended .

Q. Data Contradiction Analysis

Q. Why do some Mo-based catalysts fail to produce styrene despite diol consumption?

- Resolution: Vanadium diolate intermediates (e.g., 53 ) form stable dead-end species under certain conditions. Catalyst design must prioritize ligands that avoid such intermediates, as seen in Re-based systems or modified Mo complexes with electron-deficient ligands .

Q. Why does SCRII from Candida parapsilosis show higher efficiency than SCR in (S)-PED synthesis?

- Resolution: SCRII has a broader substrate-binding pocket and enhanced NADPH affinity, enabling two-fold higher substrate loading and 28% improved yield. Structural homology modeling and site-directed mutagenesis validate these differences .

Q. Methodological Tables

Table 1. Key Parameters for GC-MS Analysis of (S)-PED

| Parameter | Value |

|---|---|

| Column Temperature | 60°C → 300°C (30°C/min ramp) |

| Retention Time | 5.57 min (S)-PED |

| Internal Standard | n-Dodecane (20 mM in EtOAc) |

Table 2. Optimization of Recombinant E. coli for (S)-PED Production

| Condition | Optimal Value |

|---|---|

| pH | 5.5 |

| Temperature | 35°C |

| Induction (IPTG) | 0.1 mM, 30°C |

| Substrate Loading | 6 g/L 2-HAP |

Propriétés

IUPAC Name |

(1S)-1-phenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMWNFMRSKOCEY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25779-13-9 | |

| Record name | Styrene glycol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025779139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STYRENE GLYCOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IB2T1FT6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.